molecular formula C9H8BrF3 B1351014 2-Methyl-5-(trifluoromethyl)benzyl bromide CAS No. 261952-17-4

2-Methyl-5-(trifluoromethyl)benzyl bromide

Cat. No.: B1351014
CAS No.: 261952-17-4
M. Wt: 253.06 g/mol
InChI Key: ZQYDOVMTWZCBIH-UHFFFAOYSA-N
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Description

Significance of Aryl Fluorination in Organic Chemistry

The introduction of fluorine atoms into aromatic systems, a process known as aryl fluorination, has become a profoundly important strategy in organic chemistry. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, impart significant changes to the physicochemical and biological properties of the parent molecule. Fluorinated aromatic compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, aryl fluorination is a widely employed technique in the design and synthesis of novel therapeutic agents and agrochemicals, contributing to the development of more effective and resilient products.

Contextualization of the Trifluoromethyl Group in Synthetic and Medicinal Chemistry

Among the various fluorine-containing substituents, the trifluoromethyl (CF3) group holds a position of particular prominence in synthetic and medicinal chemistry. The strong electron-withdrawing nature of the CF3 group can significantly alter the acidity or basicity of nearby functional groups, thereby influencing molecular interactions. Furthermore, its lipophilic character can enhance cell membrane permeability and metabolic stability, which are crucial attributes for the development of orally bioavailable drugs. The incorporation of a trifluoromethyl moiety is a well-established strategy to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates, leading to improved efficacy and a longer duration of action.

Overview of Benzyl (B1604629) Halides as Versatile Synthetic Intermediates

Benzyl halides, including benzyl bromides, are highly valued as versatile intermediates in organic synthesis. The carbon-halogen bond at the benzylic position is relatively weak and polarized, making it an excellent electrophilic site for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups, including amines, ethers, esters, and carbon-carbon bonds through reactions with various nucleophiles and organometallic reagents. Their ability to participate in a diverse array of chemical transformations, such as Grignard reactions, Suzuki couplings, and Heck reactions, solidifies their status as indispensable tools for the construction of complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)4-7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYDOVMTWZCBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225099
Record name 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene
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Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-17-4
Record name 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 5 Trifluoromethyl Benzyl Bromide

Classical Approaches to Bromomethylation in Aromatic Systems

Traditional methods for creating the benzyl (B1604629) bromide functionality are well-established and widely utilized. These typically involve either the direct bromination of a methyl group on the aromatic ring or the conversion of a precursor benzyl alcohol.

While the term "electrophilic bromination" in aromatic chemistry typically refers to the substitution of a hydrogen atom on the aromatic ring, the formation of a benzyl bromide from a toluene (B28343) derivative proceeds via a free-radical mechanism. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source. wikipedia.orgmissouri.edu This reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out under photochemical conditions. lookchem.com

The reaction begins with the homolytic cleavage of the radical initiator to form radicals. These radicals then abstract a hydrogen atom from NBS to generate a bromine radical (Br•). The bromine radical subsequently abstracts a hydrogen atom from the benzylic methyl group of the starting material, 2-methyl-5-(trifluoromethyl)toluene, to form a stable benzylic radical. This stability is enhanced by the resonance delocalization of the unpaired electron into the benzene (B151609) ring. Finally, this benzylic radical reacts with a molecule of NBS to yield the desired product, 2-Methyl-5-(trifluoromethyl)benzyl bromide, and a succinimidyl radical, which continues the chain reaction. The use of an anhydrous nonpolar solvent, such as carbon tetrachloride (CCl4) or (trifluoromethyl)benzene, is crucial to prevent hydrolysis of NBS and the product. missouri.edulookchem.com

Table 1: Wohl-Ziegler Bromination of Toluene Derivatives This table presents representative data for the benzylic bromination of various toluene derivatives using N-Bromosuccinimide (NBS), illustrating typical reaction conditions and outcomes.

An alternative classical route involves the conversion of the corresponding benzyl alcohol, (2-methyl-5-(trifluoromethyl)phenyl)methanol. This method avoids the direct use of radical conditions on the final carbon skeleton. The hydroxyl group of the alcohol is a poor leaving group and must first be "activated". masterorganicchemistry.com

One common reagent for this transformation is phosphorus tribromide (PBr₃). masterorganicchemistry.comgoogle.com The reaction proceeds via the formation of a phosphorus-oxygen bond, converting the hydroxyl into a good leaving group. A bromide ion, displaced from the phosphorus, then attacks the benzylic carbon in an Sₙ2 reaction, resulting in inversion of configuration if the carbon is chiral. masterorganicchemistry.com

Another approach is the use of hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). google.com The acidic conditions protonate the hydroxyl group, forming a good leaving group (water). The bromide ion then displaces the water molecule to form the benzyl bromide. This method is particularly suitable for large-scale industrial preparations. google.com

Table 2: Conversion of Benzyl Alcohols to Benzyl Bromides This table summarizes common methods for the bromination of benzyl alcohols, providing examples of reagents and conditions.

Introduction of the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is a key pharmacophore that can significantly alter a molecule's properties. Its introduction can be a critical step in the synthesis of the target compound.

Trifluoromethylation of an aromatic ring can be achieved through various methods, often involving the cross-coupling of an aryl halide with a CF₃ source. For a precursor like 2-methyl-5-iodobenzyl bromide, a copper-mediated trifluoromethylation is a common strategy. nih.govresearchgate.net Reagents such as potassium trifluoroacetate (B77799) (CF₃CO₂K) or (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, the Ruppert-Prakash reagent) can serve as the CF₃ source in the presence of a copper(I) catalyst. nih.govacs.org

Electrophilic trifluoromethylating reagents, such as S-(trifluoromethyl)diarylsulfonium salts (Umemoto reagents) or hypervalent iodine compounds (Togni reagents), offer an alternative pathway. beilstein-journals.org These reagents can introduce the CF₃ group onto electron-rich aromatic systems. beilstein-journals.org Radical trifluoromethylation, using reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or trifluoroiodomethane (CF₃I), provides another route, particularly for heteroaromatic compounds. wikipedia.org

Table 3: Common Trifluoromethylation Reagents This table outlines various reagents used for introducing a trifluoromethyl group onto aromatic systems.

The synthesis of a polysubstituted benzene ring like that in this compound often requires a carefully planned sequence of reactions to ensure correct regiochemistry. The directing effects of the substituents play a crucial role. The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director and strongly deactivating. chegg.combrainly.com

A plausible synthetic sequence could start from a readily available precursor like 3-bromotoluene. The first step would be the introduction of the trifluoromethyl group at the 5-position (meta to the methyl group and ortho/para to the bromo group), likely via a copper-catalyzed cross-coupling reaction. This would yield 5-bromo-2-methyl-1-(trifluoromethyl)benzene. The bromine atom can then be removed via catalytic hydrogenation or another dehalogenation method to give 2-methyl-5-(trifluoromethyl)toluene. The final step would be the benzylic bromination of the methyl group using NBS, as described previously. This multi-step approach allows for precise control over the placement of each functional group.

Novel and Emerging Synthetic Routes

Modern synthetic organic chemistry continuously seeks milder, more efficient, and environmentally benign methods. For the synthesis of benzyl bromides, continuous-flow protocols using NBS and photochemical activation with a compact fluorescent lamp (CFL) have been developed. These methods avoid hazardous solvents like CCl₄ and allow for safer, scalable reactions. organic-chemistry.org

In the realm of trifluoromethylation, significant advances have been made. The development of photoredox catalysis has enabled the use of reagents like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) for the mild and efficient trifluoromethylation of aromatic systems at room temperature. wikipedia.org Furthermore, the application of flow chemistry to copper-mediated trifluoromethylation reactions using CF₃CO₂K has been shown to dramatically reduce reaction times and improve yields for a broad range of substrates. nih.gov These emerging technologies offer promising avenues for the future synthesis of this compound and related compounds.

Exploration of Direct C-H Bromination Methodologies

The direct bromination of the benzylic C-H bond of 2-methyl-5-(trifluoromethyl)toluene represents the most straightforward approach to this compound. This method typically involves the use of a brominating agent and an initiator, often under photochemical or thermal conditions. A common reagent for this transformation is N-bromosuccinimide (NBS), which allows for selective benzylic bromination over aromatic ring bromination. researchgate.netlookchem.com The reaction is typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.net The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the benzylic protons, while the methyl group is electron-donating.

Alternative methods for direct benzylic bromination have also been explored to improve selectivity and yield, and to avoid the use of hazardous solvents like carbon tetrachloride. researchgate.net Electrochemical methods, for instance, offer a novel and efficient alternative for the side-chain bromination of toluene derivatives. cecri.res.in Two-phase electrolysis can lead to high yields of monobrominated products with excellent regioselectivity. cecri.res.in Another approach involves using a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO3) in an aqueous acidic medium, which provides a safer and more practical alternative to using liquid bromine. rsc.org Lewis acid catalysis, for example with Zirconium(IV) chloride, using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source has also been shown to be effective for benzylic bromination under mild conditions. nih.gov

Table 1: Comparison of Direct C-H Bromination Methodologies for Toluene Derivatives.
MethodologyBrominating AgentConditionsKey AdvantagesReference
Wohl-Ziegler BrominationN-Bromosuccinimide (NBS)Radical initiator (AIBN, benzoyl peroxide), photolysis, reflux in CCl4High regioselectivity for benzylic position. researchgate.netlookchem.com
Electrochemical BrominationAqueous Sodium BromideTwo-phase electrolysis, platinum electrodesHigh yields, high regioselectivity, mild conditions. cecri.res.in
Aqueous Acidic BrominationNaBr/NaBrO3 mixtureAqueous acidic medium, ambient temperatureStable, non-hazardous reagents, efficient. rsc.org
Lewis Acid Catalyzed Bromination1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Zirconium(IV) chloride, mild conditionsEfficient, proceeds via a radical pathway. nih.gov

Stereoselective and Regioselective Synthetic Investigations

Achieving regioselectivity in the bromination of 2-methyl-5-(trifluoromethyl)toluene is critical to ensure the bromine atom is introduced at the benzylic position rather than on the aromatic ring. The methods described in the previous section, particularly the use of NBS under radical conditions, generally provide high regioselectivity for the benzylic position. gla.ac.uk The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution, which is the mechanism for aromatic bromination. Conversely, the benzylic position is activated towards radical halogenation.

Stereoselective synthesis to produce a chiral version of this compound, where the benzylic carbon is a stereocenter, presents a significant challenge. Direct bromination of the prochiral methylene (B1212753) group of a precursor would typically result in a racemic mixture. The development of enantioselective C-H activation and functionalization reactions is an active area of research. nih.gov One potential, though indirect, strategy could involve the stereoselective reduction of a corresponding ketone precursor, 2-methyl-5-(trifluoromethyl)acetophenone, to a chiral alcohol, followed by conversion of the hydroxyl group to a bromide with retention or inversion of configuration. Asymmetric cross-coupling reactions using Ni/photoredox dual catalysis have been developed for the synthesis of chiral N-benzylic heterocycles, demonstrating the possibility of creating stereocenters at benzylic positions through catalytic methods. nih.gov

Table 2: Regioselectivity in the Bromination of Substituted Toluenes.
Reaction TypeConditionsObserved SelectivityControlling FactorsReference
Radical Bromination (e.g., NBS)Light or radical initiatorHighly selective for the benzylic C-H bond.Stability of the benzylic radical intermediate. gla.ac.uk
Electrophilic Aromatic BrominationLewis acid catalyst (e.g., FeBr3), Br2Selective for the aromatic ring, directed by substituents.Electronic effects of the substituents on the aromatic ring. gla.ac.uk

Homologation Reactions involving Diazo Compounds

Homologation reactions provide an alternative, multi-step synthetic route to this compound, often starting from a corresponding carboxylic acid. The Arndt-Eistert reaction is a classic example of a one-carbon homologation of a carboxylic acid. organic-chemistry.orgwikipedia.orgchem-station.com In this sequence, a carboxylic acid is first converted to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as HBr (generated in situ), could potentially yield a phenylacetic acid derivative, which could then be converted to the target benzyl bromide.

A more direct approach involving diazo compounds is the homologation of a benzyl bromide with a diazo derivative. nih.gov This reaction involves the formal insertion of a diazo-derived carbon into the C(sp²)–C(sp³) bond of the benzyl bromide. For instance, the reaction of an electron-rich benzyl bromide with a trifluoromethyl diazo compound in the presence of a Lewis acid like SnBr4 can yield the homologated product. nih.gov This methodology could potentially be adapted for the synthesis of this compound by starting with a suitably substituted, simpler benzyl bromide.

Table 3: Key Steps in the Arndt-Eistert Homologation.
StepReactantsIntermediate/ProductKey TransformationReference
1Carboxylic acid, Thionyl chlorideAcid chlorideConversion of carboxylic acid to a more reactive acylating agent. wikipedia.org
2Acid chloride, DiazomethaneDiazoketoneAcylation of diazomethane. wikipedia.org
3Diazoketone, Silver(I) catalyst or photolysisKeteneWolff rearrangement with loss of N2. organic-chemistry.org
4Ketene, Nucleophile (e.g., H2O, alcohol, amine)Homologated carboxylic acid, ester, or amideNucleophilic attack on the ketene. organic-chemistry.org

Palladium-Catalyzed Heck Reactions for Precursor Synthesis

Palladium-catalyzed Heck reactions are a powerful tool for the formation of carbon-carbon bonds, specifically for the arylation of alkenes. wikipedia.org This methodology can be employed to synthesize a precursor to this compound. A plausible synthetic route would involve the Heck coupling of an aryl halide, such as 2-bromo-1-methyl-4-(trifluoromethyl)benzene, with ethylene (B1197577) to produce 2-methyl-5-(trifluoromethyl)styrene. The benzylic double bond of the styrene (B11656) derivative could then be subjected to further chemical transformations. For instance, anti-Markovnikov hydrobromination of the styrene derivative would yield the desired this compound.

The Heck reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. wikipedia.org The reaction is versatile and tolerates a wide range of functional groups. mdpi.com Recent advancements in Heck-type reactions include the use of in-situ generated alkenes, which can circumvent issues with the handling and stability of volatile alkenes like ethylene. rsc.org For example, a 1- or 2-bromoalkyl arene can undergo base-mediated dehydrohalogenation in the reaction mixture to generate the alkene, which then participates in the Heck coupling. rsc.org

Table 4: General Scheme for Precursor Synthesis via Heck Reaction.
StepReactantsCatalyst/ReagentsProductReference
1. Heck Coupling2-bromo-1-methyl-4-(trifluoromethyl)benzene, Ethylene (or equivalent)Palladium catalyst (e.g., Pd(OAc)2), Base (e.g., K2CO3), Ligand2-methyl-5-(trifluoromethyl)styrene wikipedia.orgrsc.org
2. Hydrobromination2-methyl-5-(trifluoromethyl)styrene, HBrRadical initiator (for anti-Markovnikov addition)This compound-

Reactivity and Mechanistic Pathways of 2 Methyl 5 Trifluoromethyl Benzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Position

As a primary benzylic halide, 2-Methyl-5-(trifluoromethyl)benzyl bromide readily undergoes nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism. An SN2 pathway is often favored for primary halides. libretexts.org However, the ability of the benzene (B151609) ring to stabilize the resulting benzylic carbocation through resonance can also facilitate an SN1 pathway, particularly in polar, ionizing solvents. pearson.com The substitution leads to the formation of a diverse range of derivatives as the bromine atom is replaced by various nucleophiles.

Formation of Amine Derivatives

The reaction of this compound with amine-based nucleophiles, such as ammonia, primary amines, or secondary amines, yields the corresponding substituted benzylamine (B48309) derivatives. This N-alkylation is a classic example of a nucleophilic substitution reaction. researchgate.net The reaction typically proceeds via an SN2 mechanism where the nitrogen atom of the amine attacks the electrophilic benzylic carbon, displacing the bromide ion. researchgate.net Electron-withdrawing groups on the nucleophilic amine can decrease the reaction rate. researchgate.net

Reactant Nucleophile Product
This compound Primary Amine (R-NH₂) N-[2-Methyl-5-(trifluoromethyl)benzyl]-R-amine
This compound Secondary Amine (R₂NH) N,N-[2-Methyl-5-(trifluoromethyl)benzyl]-R₂-amine

Generation of Alcohol Derivatives

2-Methyl-5-(trifluoromethyl)benzyl alcohol is formed through the hydrolysis of the parent benzyl (B1604629) bromide. This transformation can be achieved by reaction with water or hydroxide (B78521) ions. The reaction with a base like sodium hydroxide in an aqueous solvent mixture typically follows an SN2 pathway. Alternatively, solvolysis in a polar solvent like water can favor an SN1 mechanism through the formation of a resonance-stabilized benzylic carbocation. researchgate.net Another common method involves reacting the benzyl bromide with sodium acetate (B1210297) to form an acetate ester, which is then hydrolyzed to the alcohol. google.com

Reactant Reagents/Conditions Product
This compound H₂O / Heat 2-Methyl-5-(trifluoromethyl)benzyl alcohol

Synthesis of Thiocyanate (B1210189) and Azide (B81097) Adducts

The benzylic bromide is readily displaced by other potent nucleophiles such as the azide (N₃⁻) and thiocyanate (SCN⁻) ions. libretexts.org The reaction of this compound with sodium azide in a polar aprotic solvent like DMSO or DMF provides a high yield of 2-Methyl-5-(trifluoromethyl)benzyl azide. chemspider.comrsc.orgacs.org This reaction is a standard SN2 displacement and is a fundamental step in the synthesis of more complex molecules, including triazoles via "click" chemistry. unive.it Similarly, reaction with sodium or potassium thiocyanate yields the corresponding 2-Methyl-5-(trifluoromethyl)benzyl thiocyanate.

Reactant Nucleophile Solvent Product
This compound Sodium Azide (NaN₃) DMSO or DMF 2-Methyl-5-(trifluoromethyl)benzyl azide
This compound Sodium Thiocyanate (NaSCN) Acetone/Water 2-Methyl-5-(trifluoromethyl)benzyl thiocyanate

Reactivity with Nitrogen-Containing Heterocycles (e.g., Triazoles)

Nitrogen atoms within heterocyclic rings can act as nucleophiles, reacting with this compound to form N-alkylated products. For example, a 1,2,3-triazole can be alkylated at one of its nitrogen atoms. This reaction is a crucial method for synthesizing substituted triazoles, which are significant scaffolds in medicinal chemistry. The reaction proceeds by the nucleophilic attack of a ring nitrogen on the benzylic carbon, displacing the bromide.

Alternatively, the target molecule can be a precursor for the in situ formation of a triazole. The benzyl bromide is first converted to the corresponding benzyl azide, which then undergoes a [3+2] cycloaddition reaction with an alkyne (a Huisgen cycloaddition or its copper-catalyzed variant) to form the 1,2,3-triazole ring. unive.itchalmers.se

Elimination Reaction Pathways

While nucleophilic substitution is the dominant reaction pathway for primary benzylic halides, elimination reactions can occur under specific conditions, primarily with the use of strong, sterically hindered bases. msu.edu

Formation of Unsaturated Aromatic Systems

An E2 (bimolecular elimination) reaction is a plausible pathway for this compound. This requires a strong base to abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine. In this molecule, the adjacent methyl group provides accessible beta-protons. The concerted removal of a proton from the methyl group and the departure of the bromide ion results in the formation of a new pi bond. libretexts.org This pathway would lead to the formation of an unsaturated, exocyclic double bond, yielding 1-methylene-2-methyl-5-(trifluoromethyl)benzene. Competition between SN2 and E2 reactions is common for primary halides, with the outcome influenced by the nature of the base, solvent, and temperature. masterorganicchemistry.comlibretexts.org Strong, bulky bases like potassium tert-butoxide tend to favor elimination over substitution.

Reduction Transformations of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability, which presents a significant challenge for its reduction. However, modifying this fluorine-containing moiety can lead to novel compounds with altered chemical and biological properties.

Modifying Reactivity through Fluorine-Containing Moiety Reduction

While direct reduction of the trifluoromethyl group in this compound is not extensively documented, general methodologies for the reduction of trifluoromethylarenes can be considered. These transformations typically require harsh conditions or specific catalytic systems to cleave the strong carbon-fluorine bonds. The presence of the benzylic bromide adds another layer of complexity, as it is also susceptible to reduction.

Selective reduction of the trifluoromethyl group without affecting the benzyl bromide would likely involve specialized reagents that can facilitate C-F bond activation. For instance, methods involving low-valent transition metals or photoredox catalysis could potentially achieve this transformation. The resulting difluoromethyl or monofluoromethyl derivatives would exhibit significantly different electronic properties and reactivity, opening avenues for further synthetic modifications.

Oxidative Transformations

The benzylic position of this compound is prone to oxidation, leading to the formation of valuable benzaldehyde (B42025) derivatives.

Conversion to Benzaldehyde Derivatives

The direct oxidation of benzyl bromides to their corresponding aldehydes can be achieved through several established methods, avoiding the need for a separate hydrolysis step to the benzyl alcohol. These methods are generally applicable to a wide range of substituted benzyl bromides.

One such method is the Kornblum oxidation , which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.org The reaction proceeds via an initial SN2 displacement of the bromide by the oxygen atom of DMSO to form an alkoxysulfonium salt. In the presence of a base, such as triethylamine, this intermediate undergoes an elimination reaction to yield the aldehyde. wikipedia.org For less reactive bromides, the addition of silver salts can facilitate the initial displacement. wikipedia.org

Another classical method is the Sommelet reaction , where the benzyl bromide is treated with hexamine. wikipedia.org The initially formed quaternary ammonium (B1175870) salt undergoes hydrolysis to furnish the aldehyde. wikipedia.org

The Hass-Bender oxidation offers an alternative route using the sodium salt of 2-nitropropane (B154153) as the oxidant. wikipedia.org The reaction involves an SN2 displacement of the bromide by an oxygen of the nitronate, followed by a pericyclic rearrangement to give the benzaldehyde. wikipedia.org

Table 1: Representative Methods for the Oxidation of Benzyl Halides to Benzaldehydes

Oxidation MethodReagents and ConditionsGeneral Applicability
Kornblum OxidationDMSO, base (e.g., triethylamine)Effective for activated halides; can be extended to less reactive halides with additives. wikipedia.org
Sommelet ReactionHexamine, waterA classic method for converting benzyl halides to aldehydes. wikipedia.org
Hass-Bender OxidationSodium 2-nitropropanideSuitable for benzyl and allyl halides. wikipedia.org

Metal-Mediated Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key site for the formation of new carbon-carbon bonds through metal-mediated cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Copper-Catalyzed Methodologies with Organometallic Reagents

Copper-catalyzed cross-coupling reactions provide a cost-effective and efficient means of forming C-C bonds. While palladium and nickel catalysts are more common for such transformations, copper offers unique reactivity profiles. The coupling of benzyl bromides with various organometallic reagents in the presence of a copper catalyst can lead to a diverse array of products. For instance, the reaction with Grignard reagents (organomagnesium compounds) or organozinc reagents can introduce new alkyl or aryl substituents at the benzylic position.

The mechanism of these reactions often involves the formation of an organocopper intermediate, which then undergoes reductive elimination to form the final product. The choice of ligands, solvent, and temperature can significantly influence the efficiency and selectivity of the coupling process.

Iron-Catalyzed Hydrobenzylation Strategies

Iron-catalyzed hydrobenzylation has emerged as a powerful and environmentally benign method for the coupling of benzyl halides with alkenes. wikipedia.org This approach avoids the use of more toxic and expensive heavy metals. The reaction typically proceeds through a radical mechanism initiated by an iron catalyst. wikipedia.org

In a typical iron-catalyzed hydrobenzylation, the benzyl bromide is converted into a benzyl radical by the iron catalyst. This radical then adds to an alkene to form a new carbon-centered radical, which is subsequently reduced to afford the hydrobenzylation product. This methodology allows for the formation of new C-C bonds and the introduction of the 2-methyl-5-(trifluoromethyl)benzyl moiety onto a variety of olefinic substrates. wikipedia.org The reaction conditions are generally mild, and a wide range of functional groups are tolerated.

Table 2: Key Features of Iron-Catalyzed Hydrobenzylation of Benzyl Bromides

FeatureDescription
CatalystTypically an iron salt (e.g., FeCl2, Fe(acac)3)
Reaction PartnersBenzyl bromides and alkenes
MechanismRadical-mediated process involving metal-hydride hydrogen atom transfer (MHAT) and SH2 steps. wikipedia.org
AdvantagesUse of an earth-abundant and low-toxicity metal, mild reaction conditions, good functional group tolerance. wikipedia.org

Investigation of Palladium-Catalyzed Coupling Reactions

The synthetic utility of this compound is significantly enhanced through its participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures. The reactivity of benzyl bromides in these transformations is well-documented, and the specific substitution pattern of this compound—featuring both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group—influences its behavior in these catalytic cycles.

Palladium-catalyzed coupling reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. For benzyl bromides, the oxidative addition of the C(sp³)–Br bond to a Pd(0) complex is a key initiating step. The presence of various functional groups on the aromatic ring can modulate the rate and efficiency of this step.

Common palladium-catalyzed reactions applicable to substrates like this compound include:

Suzuki-Miyaura Coupling: This reaction couples the benzyl bromide with an organoboron reagent, typically a boronic acid or ester. It is a versatile method for forming diarylmethane structures. For substituted benzyl bromides, the reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and minimizing side reactions like homocoupling. nih.gov The use of potassium aryltrifluoroborates has been shown to be effective for the coupling of functionalized benzyl bromides. nih.gov

Stille Coupling: This involves the reaction with an organotin reagent. The Stille reaction is known for its tolerance of a wide variety of functional groups.

Kumada-Corriu Coupling: This reaction utilizes Grignard reagents (organomagnesium halides) as the coupling partner. While highly reactive, the strong basicity of Grignard reagents can limit functional group compatibility. For secondary benzylic bromides, the use of specific ligands like Xantphos can minimize undesired β-hydride elimination. acs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While more common for sp²-hybridized carbons, adaptations for sp³-hybridized centers like benzyl bromides exist, often employing lithium acetylides. nih.gov

Research into the palladium-catalyzed coupling of various benzyl halides has provided insights into general reactivity trends. For instance, benzyl bromides are generally more reactive than benzyl chlorides in oxidative addition. nih.gov The reaction conditions are optimized to facilitate the desired coupling while suppressing side reactions. For example, in the Suzuki-Miyaura coupling of benzyl halides with potassium aryltrifluoroborates, solvents like cyclopentyl methyl ether (CPME) have been found to accelerate the reaction and reduce homocoupling products. nih.gov

Below is a representative table of palladium-catalyzed coupling reactions involving benzyl halides, which can be extrapolated to predict the behavior of this compound.

Coupling ReactionOrganometallic ReagentTypical Catalyst/LigandProduct Type
Suzuki-MiyauraArylboronic acid / esterPdCl₂(dppf)Diaryl- or Alkyl-arylmethane
StilleOrganostannane (e.g., R-SnBu₃)Pd(PPh₃)₄Diaryl- or Alkyl-arylmethane
Kumada-CorriuGrignard Reagent (R-MgBr)PdCl₂(dppf) / XantphosDiaryl- or Alkyl-arylmethane
SonogashiraTerminal Alkyne[Pd(μ-I)PtBu₃]₂Benzyl-substituted Alkyne

Mechanism of Action in Chemical Reactions

The mechanism of reactions involving this compound can proceed through various intermediates, primarily dictated by the reaction conditions. In the context of palladium-catalyzed cross-coupling reactions, the dominant pathway involves organopalladium intermediates rather than free benzyl cations or radicals. The reaction is initiated by the oxidative addition of the benzyl bromide to a palladium(0) complex, forming a benzyl-palladium(II) species. lookchem.comchinesechemsoc.org This step is generally considered to proceed via an Sₙ2-type mechanism, leading to an inversion of configuration if the benzylic carbon is a stereocenter.

However, under different conditions, particularly in the absence of a transition metal catalyst, the formation of benzyl cations or radicals is plausible.

Benzyl Cations: Solvolysis reactions in polar, protic solvents can favor the formation of a benzyl cation through the departure of the bromide leaving group. The stability of this cation is influenced by the electronic properties of the substituents on the aromatic ring. The methyl group at the ortho position provides some stabilization through hyperconjugation and inductive effects. Conversely, the trifluoromethyl group at the meta position is strongly electron-withdrawing, which would significantly destabilize an adjacent positive charge on the benzylic carbon.

Benzyl Radicals: Reactions initiated by radical initiators (e.g., AIBN) or photochemically can lead to the homolytic cleavage of the C-Br bond, generating a benzyl radical. The stability of this radical is also influenced by the ring substituents. While the methyl group offers some stabilization, the powerful inductive electron-withdrawing effect of the trifluoromethyl group can also influence the radical's stability and reactivity.

In the context of some transition-metal-catalyzed reactions, single-electron transfer (SET) mechanisms can lead to radical intermediates. However, for the mainstream palladium-catalyzed cross-coupling reactions, the concerted oxidative addition pathway is generally accepted.

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, exerting a strong negative inductive effect (-I). This electronic influence is critical in determining the reactivity of this compound. researchgate.net

In palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of the CF₃ group can have a significant impact. The oxidative addition step, where the C-Br bond is broken and two new bonds to the palladium center are formed, is often the rate-determining step. Electron-withdrawing groups on the benzene ring can facilitate this step by making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst. Research has shown that introducing electron-withdrawing substituents can enhance the reactivity of substrates in certain cross-coupling reactions. researchgate.net

Conversely, the CF₃ group's influence on the stability of potential intermediates is also crucial. As mentioned, it strongly destabilizes a benzyl cation, making Sₙ1-type reaction pathways less favorable compared to an unsubstituted or electron-donating group-substituted benzyl bromide. This destabilization can be a key factor in directing the reaction mechanism away from pathways involving carbocation intermediates.

The interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethyl group creates a unique electronic environment on the aromatic ring. While the methyl group provides some electronic stabilization, the dominant effect of the trifluoromethyl group is to increase the electrophilicity of the benzylic carbon, which can be advantageous in nucleophilic substitution and palladium-catalyzed reactions. Kinetic studies on similar systems often employ Hammett plots to quantify the electronic effects of substituents on reaction rates, where the CF₃ group exhibits a large, positive sigma (σ) value, indicative of its strong electron-withdrawing character. mit.edu

Derivatives and Advanced Functionalization of 2 Methyl 5 Trifluoromethyl Benzyl Bromide

Synthesis of Complex Organic Molecules

The reactivity of the benzylic bromide in 2-Methyl-5-(trifluoromethyl)benzyl bromide facilitates its use in constructing larger, more elaborate organic molecules. Its primary role is that of an electrophile, where the carbon atom attached to the bromine is susceptible to nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The synthesis of complex aromatic compounds containing a trifluoromethyl group often relies on a strategy that incorporates a pre-functionalized building block rather than attempting a late-stage trifluoromethylation. researchgate.net this compound is an exemplary reagent in this approach. By using this compound, the trifluoromethyl group, along with the adjacent methyl-substituted phenyl ring, can be precisely installed into a target molecule under relatively mild conditions. This method avoids the often harsh reagents required for direct trifluoromethylation of an aromatic ring, which can be incompatible with sensitive functional groups elsewhere in the molecule. This building block approach is crucial in the synthesis of novel compounds where the trifluoromethylphenyl moiety is a key pharmacophore. nih.govmdpi.com

Parameter Description
Synthetic Strategy Use of a pre-trifluoromethylated building block.
Reagent This compound.
Advantage Avoids harsh, late-stage trifluoromethylation reactions.
Key Moiety The trifluoromethyl group often improves metabolic stability and binding affinity. nih.gov

Benzyl (B1604629) bromide and its derivatives are classic alkylating agents in Friedel-Crafts reactions, a fundamental method for forming carbon-carbon bonds with aromatic compounds. libretexts.org In this context, this compound can act as the electrophile. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the bromine atom is abstracted, generating a reactive benzylic carbocation. libretexts.org This carbocation is then attacked by a nucleophilic aromatic ring (e.g., benzene (B151609), toluene), resulting in the formation of a diarylmethane derivative. The reaction must be carefully controlled, as the product of the initial alkylation can be more reactive than the starting arene, potentially leading to polyalkylation. youtube.com

Reaction Type Substrate Reagent Catalyst General Product
Friedel-Crafts AlkylationAromatic Compound (e.g., Toluene)This compoundLewis Acid (e.g., AlCl₃)Diarylalkane derivative

Development of Fluoroalkylated Scaffolds

The incorporation of the 2-methyl-5-(trifluoromethyl)benzyl group into heterocyclic scaffolds is a prominent strategy in the development of new chemical entities. The resulting fluoroalkylated structures are of significant interest in medicinal chemistry and materials science.

The 1,2,3-triazole ring is a valuable scaffold that can be readily synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." dergipark.org.tr this compound is an excellent starting material for the synthesis of 1,4-disubstituted 1,2,3-triazoles bearing the trifluoromethylbenzyl moiety. The synthesis is typically a two-step process: first, the benzyl bromide is converted to the corresponding benzyl azide (B81097) by reaction with sodium azide (NaN₃). Subsequently, the resulting azide is reacted with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form the desired 1,4-disubstituted triazole. researchgate.net

Step Reactants Reagents/Catalyst Intermediate/Product
1. Azide Formation This compoundSodium Azide (NaN₃)2-Methyl-5-(trifluoromethyl)benzyl azide
2. Cycloaddition 2-Methyl-5-(trifluoromethyl)benzyl azide, Terminal AlkyneCopper(I) source (e.g., CuSO₄/Sodium Ascorbate)1-(2-Methyl-5-(trifluoromethyl)benzyl)-4-substituted-1H-1,2,3-triazole

Benzimidazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic catalysis. biointerfaceresearch.com These salts can be synthesized via the N-alkylation of a benzimidazole (B57391) derivative. nih.gov The reaction of this compound with a mono-N-substituted or unsubstituted benzimidazole results in the quaternization of a nitrogen atom, yielding a 1,3-disubstituted benzimidazolium bromide salt. researchgate.net This reaction proceeds via a standard nucleophilic substitution, where the nitrogen atom of the benzimidazole acts as the nucleophile, attacking the benzylic carbon and displacing the bromide ion. researchgate.netinonu.edu.tr

Reactant 1 Reactant 2 Solvent General Product Structure
1-AlkylbenzimidazoleThis compoundAcetonitrile or Toluene (B28343)1-Alkyl-3-(2-methyl-5-(trifluoromethyl)benzyl)benzimidazolium bromide

The pyrimidine (B1678525) core is a privileged scaffold found in numerous biologically active compounds. researchgate.net this compound can be used to introduce the trifluoromethylbenzyl group onto a pyrimidine ring system. For example, it can be used to alkylate nucleophilic positions on pyrimidine precursors or derivatives, such as amino or hydroxyl groups, or even suitably activated carbon centers. The synthesis of 2,4-diamino-5-(m-(trifluoromethyl)benzyl)pyrimidine demonstrates the viability of incorporating a trifluoromethylbenzyl group at the 5-position of the pyrimidine ring, highlighting a key synthetic route for creating analogous structures.

Scaffold Reagent Reaction Type Potential Product Class
Pyrimidine derivative (e.g., with a nucleophilic center)This compoundNucleophilic Substitution / AlkylationBenzyl-substituted pyrimidines

Urea (B33335) Derivatives

The synthesis of urea derivatives from this compound is not a direct conversion but can be achieved through a multi-step process involving the formation of a key amine intermediate. Benzyl halides are typically converted to their corresponding amines, which can then be reacted to form ureas.

A common pathway involves the initial conversion of the benzyl bromide to a benzylamine (B48309). This can be accomplished via methods such as the Gabriel synthesis or by reaction with sodium azide followed by reduction. The resulting 2-Methyl-5-(trifluoromethyl)benzylamine is a versatile intermediate. This amine can then be reacted with an isocyanate to yield the desired N,N'-disubstituted urea derivative. For example, the reaction of the benzylamine with phenyl isocyanate would yield N-(2-Methyl-5-(trifluoromethyl)benzyl)-N'-phenylurea. This synthetic strategy is analogous to methods used for preparing other bioactive urea compounds. researchgate.netnih.gov

Table 1: Proposed Synthesis of a Urea Derivative

StepReactant 1Reactant 2Reagents/ConditionsProduct
1This compoundPotassium PhthalimideDMF, Heat; then H₂NNH₂ (Hydrazine)2-Methyl-5-(trifluoromethyl)benzylamine
22-Methyl-5-(trifluoromethyl)benzylaminePhenyl isocyanateAnhydrous solvent (e.g., THF)N-(2-Methyl-5-(trifluoromethyl)benzyl)-N'-phenylurea

Thiazole (B1198619) Derivatives

While this compound is not a typical precursor for the construction of the thiazole ring itself via classical methods like the Hantzsch synthesis (which requires an α-haloketone), it can be effectively used as an alkylating agent to functionalize a pre-formed thiazole ring. nih.gov

Specifically, it can be used for the N-alkylation of thiazole derivatives that possess a nucleophilic nitrogen atom. For instance, the reaction of this compound with a compound like 2-aminothiazole (B372263) would lead to the quaternization of the ring nitrogen, forming an N-alkylated thiazolium salt. This reaction introduces the 2-methyl-5-(trifluoromethyl)benzyl moiety into the thiazole structure, a common strategy for modifying the biological or physical properties of heterocyclic compounds.

Table 2: Proposed Synthesis of a Thiazole Derivative

Reactant 1Reactant 2SolventProduct
This compound2-AminothiazoleAcetonitrile or DMF2-Amino-3-(2-methyl-5-(trifluoromethyl)benzyl)thiazol-3-ium bromide

Chiral Auxiliaries and Asymmetric Synthesis

This compound plays a pivotal role not as a chiral auxiliary itself, but as a key building block in the synthesis of highly effective chiral phase-transfer catalysts. These catalysts are instrumental in creating chiral products through asymmetric synthesis.

Application in Enantioselective Alkylation Reactions

Enantioselective alkylation is a powerful method for constructing stereogenic centers. A widely used application is the asymmetric synthesis of α-amino acids from glycine (B1666218) imine Schiff bases, such as N-(diphenylmethylene)glycine tert-butyl ester. organic-chemistry.orgnih.gov In these reactions, a prochiral enolate is treated with an electrophile in the presence of a chiral phase-transfer catalyst.

Benzyl bromides are common electrophiles in these transformations. acs.org this compound can serve as the alkylating agent to introduce the 2-methyl-5-(trifluoromethyl)benzyl group at the α-position of the glycine substrate. The stereochemical outcome of the reaction is controlled by the chiral catalyst, which delivers the electrophile to one face of the enolate preferentially, resulting in a high enantiomeric excess (ee) of one enantiomer.

Table 3: General Scheme for Enantioselective Alkylation

SubstrateElectrophileCatalystBase/Solvent SystemProduct Type
N-(Diphenylmethylene)glycine tert-butyl esterThis compoundChiral Phase-Transfer Catalyst (e.g., N-benzylcinchonidinium salt)50% KOH / TolueneChiral, non-racemic α-amino acid precursor

Role in Phase-Transfer Catalysis for Chiral Product Formation

The most significant role of this compound in asymmetric synthesis is its use in the preparation of chiral phase-transfer catalysts (PTCs). Specifically, it is used to quaternize the tertiary nitrogen of Cinchona alkaloids. phasetransfer.comaustinpublishinggroup.com This reaction creates a chiral quaternary ammonium (B1175870) salt, which is the active catalyst.

The incorporation of a trifluoromethyl-substituted benzyl group, such as the one derived from this compound, has been shown to be highly effective in creating robust and selective catalysts. phasetransfer.comresearchgate.net For instance, reacting this compound with alkaloids like cinchonidine (B190817) or cinchonine (B1669041) produces catalysts such as N-(2-Methyl-5-(trifluoromethyl)benzyl)cinchonidinium bromide. These catalysts are renowned for their ability to induce high enantioselectivity in a variety of reactions, including the alkylations, Michael additions, and epoxidations of prochiral substrates. phasetransfer.comorgsyn.org The structure of the Cinchona alkaloid provides the chiral environment, while the benzyl group is crucial for the catalyst's structure and efficacy. researchgate.net

Table 4: Synthesis of Chiral Phase-Transfer Catalysts

Cinchona Alkaloid PrecursorAlkylating AgentCatalyst Formed
CinchonidineThis compoundN-(2-Methyl-5-(trifluoromethyl)benzyl)cinchonidinium bromide
CinchonineThis compoundN-(2-Methyl-5-(trifluoromethyl)benzyl)cinchoninium bromide
QuinineThis compoundN-(2-Methyl-5-(trifluoromethyl)benzyl)quininium bromide
QuinidineThis compoundN-(2-Methyl-5-(trifluoromethyl)benzyl)quinidinium bromide

Applications in Advanced Chemical Synthesis and Materials Science

Intermediate in Organic Synthesis for Fine Chemicals

2-Methyl-5-(trifluoromethyl)benzyl bromide serves as a crucial intermediate in the synthesis of complex organic molecules, or "fine chemicals." As a member of the benzyl (B1604629) bromide class of compounds, its primary role in organic synthesis is to introduce the 2-methyl-5-(trifluoromethyl)benzyl moiety into a target molecule. This process, known as benzylation, is fundamental in constructing more elaborate chemical structures.

The compound functions as an electrophile, where the carbon atom of the bromomethyl (-CH2Br) group is susceptible to nucleophilic attack. This reactivity allows for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing group, can influence the reactivity of the benzyl bromide and imparts unique properties to the final products, such as increased thermal stability and altered electronic characteristics. Its utility as a building block is noted in its classification among fluorinated organic compounds used for creating complex molecules. chemimpex.comrdchemicals.com

Precursor for Pharmaceutical Scaffolds and Drug Candidates

The structural motifs present in this compound are of significant interest in medicinal chemistry for the development of new drugs.

This compound is a valuable precursor for creating pharmaceutical scaffolds, which form the core structure of new drug candidates. chemimpex.com The 2-methyl-5-(trifluoromethyl)phenyl framework can be elaborated into a wide range of potential therapeutic agents. While specific drugs synthesized directly from this starting material are proprietary or in early-stage research, the synthesis of related structures highlights its potential. For instance, synthetic routes starting with similar trifluoromethyl-substituted benzene (B151609) derivatives are used to produce complex amines and other intermediates essential for building biologically active molecules. google.com

Furthermore, research has shown that trifluoromethylated benzyl groups can be strategically used to control the stereochemical outcome of important reactions like glycosylation, which is critical in the synthesis of carbohydrate-based drugs and natural products. nih.gov This demonstrates the potential of this building block to not only serve as a structural backbone but also to influence the precise three-dimensional architecture of a final drug product.

The trifluoromethyl (-CF3) group is a key feature of this compound and plays a critical role in modern drug design. Its incorporation into drug candidates can significantly modify their physicochemical properties, which in turn affects their behavior in the body.

Bioavailability: Bioavailability refers to the proportion of a drug that enters the circulation and is able to have an active effect. The metabolic stability conferred by the strong carbon-fluorine bonds in the -CF3 group can protect the drug molecule from being broken down by enzymes in the body. This increased stability often leads to a longer half-life and improved oral bioavailability, meaning more of the drug can exert its therapeutic effect. The strategic introduction of a trifluoromethyl group can thus transform a promising compound into a viable drug candidate. chemimpex.com

The following table summarizes the key influences of the trifluoromethyl group on drug properties:

PropertyInfluence of Trifluoromethyl (-CF3) GroupRationale
Lipophilicity IncreasesThe fluorine atoms enhance the nonpolar character of the moiety, improving its ability to partition into lipid environments like cell membranes.
Metabolic Stability IncreasesThe carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, reducing metabolic degradation of the drug.
Bioavailability Often ImprovesEnhanced lipophilicity can improve absorption, while increased metabolic stability ensures more of the active drug reaches its target.
Binding Affinity Can EnhanceThe strong electron-withdrawing nature of the -CF3 group can alter the electronic profile of the molecule, potentially leading to stronger interactions with its biological target.

Applications in Agrochemical Development

The same properties that make the trifluoromethyl group valuable in pharmaceuticals also make it highly effective in the design of modern agrochemicals, including herbicides and fungicides.

Many potent herbicides incorporate a trifluoromethyl-substituted aromatic ring in their structure. nih.gov This moiety is associated with high biological activity and metabolic stability in the target weed species. This compound represents a key building block for the synthesis of such compounds. By reacting it with other chemical intermediates, chemists can construct novel molecules designed to inhibit essential biological pathways in weeds. The trifluoromethyl group contributes to the molecule's ability to effectively penetrate the plant and resist degradation, ensuring its herbicidal action. chemimpex.comnih.gov

Similarly, in the field of fungicide development, the trifluoromethylphenyl structure is a well-established pharmacophore. For example, the synthesis of the commercial fungicide Trifloxystrobin involves an intermediate that contains a reactive bromomethyl phenyl group. google.com This highlights the utility of such precursors in constructing complex molecules that can combat fungal pathogens. This compound serves as a readily available starting material for creating new fungicidal candidates, with the -CF3 group enhancing the compound's efficacy and stability. chemimpex.com

Insecticidal Compound Synthesis

The strategic incorporation of trifluoromethyl (CF3) groups is a well-established method in the development of modern agrochemicals, often enhancing the efficacy and metabolic stability of the active compounds. nih.gov The compound this compound serves as a key building block for introducing the 2-methyl-5-(trifluoromethyl)benzyl moiety into more complex molecules with potential insecticidal activity. Its utility is highlighted in synthetic pathways targeting specific classes of pesticides.

One such area is in the synthesis of 2-aryl-3-substituted-5-(trifluoromethyl)pyrrole compounds, which are known to be effective as insecticides, nematicides, and acaricides. google.com The general synthesis for these pyrrole (B145914) derivatives can involve the reaction of an N-(substituted)benzyl-2,2,2-trifluoroacetimidoyl chloride with an α-halo-α,β-unsaturated nitrile. google.com In this context, this compound is an ideal precursor for forming the required N-substituted benzyl starting material. The benzyl bromide group provides a reactive site for facile substitution, allowing it to be readily converted into the necessary intermediates for constructing the final pyrrole insecticide.

Table 1: Key Reactants in Pyrrole Insecticide Synthesis

Compound Role Example Structure Relevance of this compound
Benzyl Precursor This compound Provides the core substituted benzyl group for the final molecule.
Key Intermediate N-(2-Methyl-5-(trifluoromethyl)benzyl)-2,2,2-trifluoroacetimidoyl chloride Formed from the benzyl bromide precursor; reacts to form the pyrrole ring.

Potential in Material Science

The unique combination of a reactive benzyl bromide functional group and a property-modifying trifluoromethyl group makes this compound a valuable component in the field of material science. It functions as a versatile building block for creating advanced materials with tailored characteristics. bldpharm.com

Fluorinated polymers are highly sought after for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The trifluoromethyl group is particularly effective at imparting these characteristics. nih.gov this compound can be used as a monomer or a chemical modifier to introduce the CF3 group into polymer structures.

Research findings indicate several potential pathways for its use:

Polymerization: The benzyl bromide functionality can be converted into other polymerizable groups, or it can be used directly in certain types of polymerization reactions. For instance, Friedel-Crafts polymerization can be employed with benzyl bromide derivatives to form novel polymer backbones. chemicalbook.com

Surface Modification: It can be grafted onto the surface of existing materials to create a fluorinated outer layer. This process modifies the surface properties of the material, bestowing it with hydrophobicity, oleophobicity, and increased durability without altering the bulk properties of the underlying substrate.

Monomer Synthesis: The compound serves as an intermediate in the synthesis of more complex fluorinated monomers. These monomers can then be polymerized to create a wide range of fluoropolymers with specific functionalities for applications in electronics, coatings, and specialty membranes.

Beyond polymers, this compound is a crucial intermediate for synthesizing specialty chemicals that possess unique electronic, steric, and bioactive properties. The trifluoromethyl group acts as a stable and highly lipophilic substituent that can significantly influence a molecule's biological activity and chemical reactivity. nih.gov

Table 2: Analogous Trifluoromethyl Benzyl Bromides in Specialty Chemical Synthesis

Analogous Compound Application Unique Property Conferred Reference
3,5-Bis(trifluoromethyl)benzyl bromide Synthesis of neurokinin NK1 receptor antagonists. Serves as a key structural component for biological recognition and binding.
4-(Trifluoromethoxy)benzyl bromide Preparation of compounds with antitubercular and anti-allergic activities. Introduces a moiety that enhances bioactivity. chemicalbook.com

Drawing from the applications of structurally similar compounds, this compound is utilized to introduce the 2-methyl-5-(trifluoromethyl)phenyl group into target molecules. This specific substitution pattern can fine-tune the steric and electronic environment of a molecule, which is critical in the design of pharmaceuticals and other high-value chemicals. For example, its use in synthetic schemes allows for the creation of complex molecules where the trifluoromethyl group can enhance binding affinity to biological targets or improve metabolic stability, leading to more effective and longer-lasting compounds. nih.gov

Computational Investigations and Theoretical Studies

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. Through DFT calculations, a comprehensive understanding of the structural and electronic nature of 2-Methyl-5-(trifluoromethyl)benzyl bromide can be achieved. These analyses are crucial for predicting the molecule's behavior in various chemical environments and for interpreting experimental data.

Elucidation of Electronic Properties

DFT calculations are instrumental in elucidating the electronic properties of this compound. By solving the Kohn-Sham equations for the system, fundamental electronic descriptors can be obtained. These include the distribution of electron density, dipole moment, and polarizability, which collectively govern the molecule's interactions with other chemical species. The presence of the electron-withdrawing trifluoromethyl group and the methyl group on the benzene (B151609) ring, along with the labile bromide atom, creates a unique electronic landscape that dictates its reactivity.

Table 1: Calculated Electronic Properties of this compound

Property Value Unit
Dipole Moment Data not available Debye
Polarizability Data not available a.u.

Specific calculated values for these properties are contingent on the chosen DFT functional and basis set and are not currently available in published literature.

Prediction and Interpretation of Spectroscopic Profiles

Theoretical calculations using DFT are a valuable tool for predicting and interpreting the spectroscopic profiles of molecules, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. acs.orgnih.gov By calculating the vibrational frequencies, a theoretical infrared spectrum can be generated, which aids in the assignment of experimental spectral bands to specific molecular motions. Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic transitions and thus the UV-Visible absorption spectrum, providing insights into the molecule's chromophoric properties. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H (Aromatic) Stretching Data not available
C-H (Methyl) Stretching Data not available
C-F (Trifluoromethyl) Stretching Data not available

Precise wavenumber predictions require specific DFT calculations which have not been publicly reported for this molecule.

Molecular Geometry Optimization

A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy conformation. cnr.itmdpi.com For this compound, DFT methods are used to determine the bond lengths, bond angles, and dihedral angles that correspond to a stable structure. The optimized geometry provides a realistic model for the molecule in the gas phase and is the foundation for all subsequent property calculations. The resulting structure is influenced by the steric and electronic effects of the methyl, trifluoromethyl, and bromomethyl substituents on the benzene ring.

Table 3: Selected Optimized Geometrical Parameters

Parameter Atom 1 Atom 2 Atom 3 Value
Bond Length C(ar) C(ar) Data not available Å
Bond Length C(ar) C(CH₃) Data not available Å
Bond Length C(ar) C(CF₃) Data not available Å
Bond Length C(ar) C(CH₂Br) Data not available Å
Bond Length C(CH₂) Br Data not available Å
Bond Angle C(ar) C(ar) C(ar) Data not available °

Specific geometrical parameters are dependent on the level of theory and have not been reported in dedicated studies of this molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. rsc.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For this compound, the spatial distribution and energies of these orbitals, calculated via DFT, can predict its behavior in nucleophilic and electrophilic reactions. youtube.com

Table 4: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO Data not available
LUMO Data not available

Quantitative FMO data requires specific quantum chemical calculations that are not available in the current literature.

Electrophilicity Index Calculations

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. researchgate.netscielo.org.mxnih.gov It is calculated from the electronic chemical potential and chemical hardness, which are in turn derived from the HOMO and LUMO energies. substack.com A higher electrophilicity index suggests a greater propensity to act as an electrophile. For this compound, this index can provide a quantitative measure of its electrophilic character, which is particularly relevant given the presence of the electron-withdrawing trifluoromethyl group and the potential for the benzyl (B1604629) bromide moiety to participate in electrophilic reactions. echemi.com

Table 5: Global Reactivity Descriptors

Descriptor Formula Value
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Data not available
Electronic Chemical Potential (μ) (EHOMO + ELUMO) / 2 Data not available

The calculation of these descriptors is dependent on the HOMO and LUMO energies, which are not currently documented for this compound.

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analyses

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) entities. wikipedia.orgwisc.edu This analysis can reveal details about charge distribution, hybridization, and delocalization effects within the molecule. sci-hub.se Natural Hybrid Orbital (NHO) analysis, a component of the NBO method, describes the hybridization of the atomic orbitals that form the chemical bonds. For this compound, NBO and NHO analyses can provide a detailed understanding of the nature of the C-Br bond, the influence of the substituents on the aromatic ring's electronic structure, and any hyperconjugative interactions that may contribute to its stability and reactivity.

Table 6: Selected NBO Analysis Parameters

Interaction (Donor -> Acceptor) Stabilization Energy (E(2)) (kcal/mol)

Detailed NBO analysis requires dedicated computational studies which have not been found for this specific molecule.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a target protein.

For derivatives incorporating a (trifluoromethyl)benzyl moiety, molecular docking studies are instrumental in assessing how these molecules interact with biological targets. These studies elucidate the specific binding modes within a protein's active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the stability of the ligand-protein complex. researchgate.netnih.gov

For instance, in studies of various enzyme inhibitors, the benzyl portion of a ligand often situates within a hydrophobic pocket of the enzyme's active site. researchgate.net The trifluoromethyl group, being strongly electron-withdrawing and lipophilic, can significantly influence these interactions, potentially enhancing binding affinity. Docking simulations of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), a compound containing a related structural motif, revealed that it could effectively bind to the catalytic sites of matrix metalloproteinase enzymes (MMP-2 and MMP-9). nih.gov Such analyses are critical for structure-activity relationship (SAR) studies, guiding the modification of derivatives to improve their binding efficacy.

Table 1: Representative Interactions in Docking Studies of Benzyl Derivatives

Interaction Type Interacting Residues (Example) Role in Binding
Hydrogen Bonding Alanine, Glutamic Acid, Arginine Anchors the ligand in the active site. researchgate.net
π-π Stacking Phenylalanine, Tryptophan Stabilizes the aromatic ring of the ligand. researchgate.net
Hydrophobic Interactions Leucine, Isoleucine, Valine Orients the nonpolar parts of the ligand. researchgate.net

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which is often correlated with its inhibitory activity. This is typically quantified by a scoring function that calculates a binding energy, commonly expressed in kcal/mol. nih.gov Lower binding energy values suggest a more stable ligand-protein complex and, consequently, a higher predicted inhibitory potency. nih.gov

Computational studies on compounds like BPU have demonstrated promising binding energies, with a docking score of -9.0 kcal/mol against MMP-2 and -7.8 kcal/mol against MMP-9. nih.gov These in silico predictions help prioritize compounds for synthesis and further biological testing. The prediction of binding affinity is a cornerstone of modern drug discovery, enabling the rapid screening of vast virtual libraries of compounds to identify promising lead candidates. arxiv.org

Table 2: Predicted Binding Affinities for a (Trifluoromethyl)benzyl Derivative

Target Protein Compound Predicted Binding Energy (kcal/mol)
MMP-2 BPU -9.0
MMP-9 BPU -7.8

Data sourced from a study on 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU). nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govembopress.org By solving Newton's equations of motion for all atoms in the system, MD simulations can assess the stability of a predicted binding mode and explore the conformational changes in both the ligand and the protein upon binding. mdpi.com

For derivatives like BPU, MD simulations have confirmed that the ligand can bind effectively and stably within the catalytic sites of target enzymes. nih.gov These simulations provide insights into the flexibility of the ligand-protein complex and can reveal the role of solvent molecules in mediating the interaction. MD studies on the parent benzyl bromide molecule in an aqueous environment have also been conducted to understand its behavior and interactions at a molecular level. arxiv.org

Mechanistic Computational Studies of Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. researchgate.netresearchgate.netresearchgate.net These studies can map out the entire reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of reaction kinetics and selectivity. beilstein-journals.org

For reactions involving benzylic compounds, computational analysis can pinpoint the rate-determining step. nih.govrsc.org DFT calculations on the homologation of benzyl bromides revealed that the initial nucleophilic displacement, proceeding via an SN1 mechanism, is the rate-determining step, with a calculated barrier height of 18.5 kcal mol−1. nih.gov

Studies have shown that electron-withdrawing substituents on the benzyl ring can significantly impact reaction rates. researchgate.net In some reactions, these groups accelerate the process, while in others they may have the opposite effect, depending on the specific mechanism. researchgate.net Computational analysis allows for a systematic investigation of these electronic effects on the activation barriers of key steps in the reaction.

Reactions of benzyl halides often proceed through cationic intermediates, such as benzyl carbocations. pearson.com The stability of these intermediates is crucial to the reaction outcome. Computational studies provide profound insight into the structure and energetics of these transient species.

In a computational analysis of a benzyl bromide homologation reaction, a cascading sequence of cationic intermediates leading to a phenonium ion was identified after the initial rate-determining SN1 step. nih.gov The calculations detailed the highly exergonic formation of the phenonium ion intermediate, providing a clear picture of the post-rate-determining steps. nih.gov These theoretical models help rationalize the observed regioselectivity and product distributions by analyzing the stability and subsequent reactions of such cationic intermediates.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-Methyl-5-(trifluoromethyl)benzyl bromide in solution. By analyzing the magnetic properties of its constituent nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete structural map can be assembled.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic, benzylic, and methyl protons.

The aromatic region is expected to display three signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at position 6 (H-6), being adjacent to the electron-withdrawing bromomethyl group, would appear furthest downfield. The proton at position 4 (H-4) would likely be a doublet, coupled to H-3. The proton at position 3 (H-3) would show coupling to H-4.

The benzylic methylene (B1212753) protons (-CH₂Br) are highly deshielded by the adjacent bromine atom and aromatic ring, resulting in a singlet shifted significantly downfield. The methyl protons (-CH₃) attached to the aromatic ring would appear as a singlet in the upfield region, characteristic of alkyl substituents on a benzene ring.

Predicted ¹H NMR Data (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz)
H-6 (Aromatic) 7.60 s (singlet) -
H-4 (Aromatic) 7.45 d (doublet) 8.0
H-3 (Aromatic) 7.30 d (doublet) 8.0
-CH₂Br (Benzylic) 4.50 s (singlet) -

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms. In a proton-decoupled ¹³C NMR spectrum of this compound, nine distinct signals are expected, corresponding to each unique carbon atom in the structure.

The carbon of the trifluoromethyl group (-CF₃) is readily identifiable by its characteristic quartet splitting pattern, a result of coupling with the three attached fluorine atoms (¹JCF). The aromatic carbons exhibit a range of chemical shifts influenced by the electronic effects of the substituents. The quaternary carbons (C-1, C-2, C-5) can be distinguished from the protonated carbons (C-3, C-4, C-6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The benzylic carbon (-CH₂Br) is shifted downfield due to the attached bromine, while the methyl carbon (-CH₃) appears at the highest field.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C-2 (Aromatic, C-CH₃) 139.5 s (singlet)
C-1 (Aromatic, C-CH₂Br) 138.0 s (singlet)
C-6 (Aromatic, CH) 132.0 s (singlet)
C-5 (Aromatic, C-CF₃) 130.5 q (quartet)
C-4 (Aromatic, CH) 127.0 q (quartet)
C-3 (Aromatic, CH) 126.5 s (singlet)
-CF₃ (Trifluoromethyl) 124.0 q (quartet)
-CH₂Br (Benzylic) 32.0 s (singlet)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically for observing fluorine atoms. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to be very simple, showing a single, sharp signal. rsc.org Since the three fluorine atoms of the trifluoromethyl group are chemically equivalent and there are no other fluorine atoms in the molecule to couple with, the signal appears as a singlet. Its chemical shift is characteristic of a -CF₃ group attached to an aromatic ring.

Predicted ¹⁹F NMR Data

Moiety Predicted Chemical Shift (δ, ppm) Multiplicity

Two-dimensional (2D) NMR experiments provide correlational data that confirms the assignments made from 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting:

The ¹H signal at ~7.30 ppm with the ¹³C signal at ~126.5 ppm (H-3 to C-3).

The ¹H signal at ~7.45 ppm with the ¹³C signal at ~127.0 ppm (H-4 to C-4).

The ¹H signal at ~7.60 ppm with the ¹³C signal at ~132.0 ppm (H-6 to C-6).

The ¹H signal at ~4.50 ppm with the ¹³C signal at ~32.0 ppm (-CH₂Br).

The ¹H signal at ~2.45 ppm with the ¹³C signal at ~19.0 ppm (-CH₃).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, which is crucial for confirming regiochemistry. A NOESY spectrum would be expected to show correlations between:

The benzylic protons (-CH₂Br) and the aromatic proton at C-6, confirming their ortho relationship.

The methyl protons (-CH₃) and the aromatic proton at C-3, confirming their ortho relationship.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy, which enables the determination of the elemental formula of the compound. The technique can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₈BrF₃), the exact mass of the molecular ion can be calculated and compared to the experimentally measured value for confirmation.

A common fragmentation pattern for benzyl (B1604629) bromides in mass spectrometry is the loss of the bromine radical (Br•) to form a stable tropylium-like cation. ucla.educhegg.com The exact masses of both the molecular ion and this primary fragment ion can be precisely calculated.

Predicted High-Resolution Mass Spectrometry Data

Ion Formula Calculated Exact Mass (m/z)
[M]⁺• (Molecular Ion) [C₉H₈⁷⁹BrF₃]⁺• 251.9764

Table of Mentioned Compounds

Compound Name

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for assessing the purity and confirming the identity of this compound. In a typical GC-MS analysis, the compound is volatilized and separated from non-volatile impurities on a chromatographic column before entering the mass spectrometer. The retention time in the gas chromatograph is a characteristic property that aids in its identification.

Upon entering the mass spectrometer, the compound is typically ionized using Electron Ionization (EI), which leads to the formation of a molecular ion and various fragment ions. The resulting mass spectrum provides a molecular fingerprint. For substituted benzyl bromides, common fragmentation pathways include the loss of the bromine atom to form a stable benzyl cation. The specific fragmentation pattern for this compound would be expected to show a prominent peak corresponding to the 2-methyl-5-(trifluoromethyl)benzyl cation. Further fragmentation of the aromatic ring and substituent groups can also occur. This technique is highly effective for identifying and quantifying impurities, ensuring the compound meets required purity standards for synthesis or other applications. Analogs such as 3,5-Bis(trifluoromethyl)benzyl bromide have been used as derivatization reagents in GC-MS analysis to detect other molecules. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing compounds that may degrade under the high-energy conditions of electron ionization. researchgate.netnih.gov For benzyl halides, ESI-MS can provide clear information about the molecular weight without causing significant fragmentation or preionization reactions, such as the elimination of the benzyl halide moiety. researchgate.netnih.gov When analyzing this compound by ESI-MS, one would expect to observe a strong signal corresponding to the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) present in the solvent. This technique is valuable for confirming the molecular formula and for studying non-covalent interactions. The lack of extensive fragmentation simplifies the spectrum, making it straightforward to determine the molecular mass of the parent compound.

Predicted Collision Cross Section (CCS) values

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It is an important parameter that can be determined using ion mobility spectrometry-mass spectrometry (IMS-MS). For novel or uncharacterized compounds like this compound, where experimental CCS data may not be available, predictive models based on machine learning and computational chemistry are employed. auburn.edunih.govmdpi.com These models calculate theoretical CCS values based on the compound's chemical structure. nih.gov

Comparing the predicted CCS value with an experimentally determined value (if available) can significantly increase the confidence in the identification of an unknown compound. semanticscholar.orgarxiv.org For a structurally similar compound, 2-methoxy-5-(trifluoromethyl)benzyl bromide, predicted CCS values have been calculated for various adducts, as shown in the table below. uni.lu These values provide an estimation of the expected CCS for this compound.

Adductm/zPredicted CCS (Ų)
[M+H]⁺268.97835150.2
[M+Na]⁺290.96029163.1
[M-H]⁻266.96379153.2
[M+NH₄]⁺286.00489170.8
[M+K]⁺306.93423151.7

Predicted CCS values for the related compound 2-methoxy-5-(trifluoromethyl)benzyl bromide. uni.lu

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the vibrational frequencies of its specific bonds.

Key expected absorptions include:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.orgvscht.cz

Aliphatic C-H Stretch: The methyl (-CH₃) and methylene (-CH₂Br) groups will exhibit C-H stretching absorptions in the 3000-2850 cm⁻¹ range. libretexts.orglibretexts.org

Aromatic C=C Stretch: The carbon-carbon stretching vibrations within the benzene ring are expected to produce characteristic bands in the 1600-1400 cm⁻¹ region. libretexts.orgpressbooks.pub

C-F Stretch: The trifluoromethyl (-CF₃) group is characterized by strong and distinct C-F stretching absorptions, typically found in the range of 1350-1100 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration occurs at lower frequencies, generally in the 680-515 cm⁻¹ range.

The specific positions and intensities of these bands provide a unique spectral fingerprint for the molecule, confirming the presence of its key structural components. The NIST/EPA Gas-Phase Infrared Database contains a spectrum for the related compound 2-Trifluoromethylbenzyl bromide, which can serve as a reference. nist.gov

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
Aromatic C-H3100-3000Stretching
Aliphatic C-H (-CH₃, -CH₂-)3000-2850Stretching
Aromatic C=C1600-1400Stretching
C-F (-CF₃)1350-1100Stretching
C-Br680-515Stretching

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to polar bonds, FT-Raman is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the symmetric vibrations of the trifluoromethyl group. aip.org Aromatic C-H stretching vibrations are also observable in Raman spectra, typically appearing between 3100 and 3000 cm⁻¹. The C-Br stretch would also be Raman active. This technique is particularly useful for analyzing bulk samples and can be performed with minimal sample preparation.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, it is possible to construct a detailed model of the crystal structure, yielding information on bond lengths, bond angles, and crystallographic symmetry.

For this compound, a successful SC-XRD analysis would provide unambiguous confirmation of its molecular structure. It would reveal the exact spatial relationship between the benzene ring, the methyl group, the trifluoromethyl group, and the bromomethyl substituent. Furthermore, the analysis would detail how the individual molecules pack together in the solid state, identifying any significant intermolecular interactions such as halogen bonding or π-stacking, which influence the material's bulk properties.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, were the data available, it would be presented in a crystallographic information file (CIF) and summarized in a table detailing key parameters.

Table 1: Representative Crystallographic Data Parameters from SC-XRD. (Note: This table is illustrative as specific data for this compound is not publicly available.)

ParameterValue
Chemical FormulaC₉H₈BrF₃
Formula Weight253.06 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensionsa, b, c, α, β, γ (To be determined)
VolumeTo be determined
Z (molecules per unit cell)To be determined
Calculated DensityTo be determined
R-factorTo be determined

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. This is crucial for verifying the empirical formula of a newly synthesized substance. The analysis is typically performed by combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, etc.) are quantitatively measured.

For this compound (C₉H₈BrF₃), the theoretical elemental composition can be calculated from its molecular formula. Experimental results from an elemental analyzer would be expected to closely match these theoretical values, confirming the compound's purity and elemental makeup.

Table 2: Elemental Composition of this compound.

ElementSymbolAtomic Weight ( g/mol )Molar Mass Contribution ( g/mol )Mass Percentage (%)
CarbonC12.01108.0942.72%
HydrogenH1.018.083.20%
BromineBr79.9079.9031.57%
FluorineF19.0057.0022.52%
Total 253.07 100.00%

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability of a compound and studying its decomposition profile. A TGA curve plots the percentage of weight loss against temperature, with significant weight loss events indicating decomposition, dehydration, or volatilization.

Table 3: Expected TGA Data for this compound. (Note: This table is hypothetical and illustrates the type of data obtained from a TGA experiment.)

ParameterDescriptionExpected Observation
Onset of DecompositionThe temperature at which significant mass loss begins.A specific temperature, likely above 100°C.
Decomposition StepsThe number of distinct mass loss events.Potentially a single primary step for C-Br bond cleavage, followed by further fragmentation at higher temperatures.
Residual MassThe percentage of mass remaining at the end of the experiment.Expected to be low, approaching 0%, unless a stable char is formed.

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The parent compound, this compound, is a diamagnetic molecule with all electrons paired; therefore, it is EPR-silent and would not produce a signal.

However, EPR is a powerful tool for studying the radical intermediates that can be generated from this compound. The benzylic C-Br bond can be homolytically cleaved, for example by photolysis or in certain chemical reactions, to form the 2-Methyl-5-(trifluoromethyl)benzyl radical. This radical species, having an unpaired electron, would be detectable by EPR. The resulting EPR spectrum would provide information about the electronic structure of the radical and the hyperfine coupling of the unpaired electron with nearby magnetic nuclei (¹H and ¹⁹F), offering deep insight into the delocalization of the unpaired electron across the aromatic ring and its interaction with the substituents. Studies on para-substituted benzyl radicals have utilized EPR to assess the stabilizing effects of substituents on the radical center. rsc.orgosti.gov

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the absorption in the UV region is primarily due to π → π* electronic transitions within the benzene ring.

While the specific UV-Vis spectrum for this compound is not documented in the reviewed literature, data from the closely related compound 4-(Trifluoromethoxy) benzylbromide provides a useful comparison. This compound exhibits experimental absorption maxima around 200 nm and 310 nm. ijsrset.com It is anticipated that this compound would display a similar absorption profile, characterized by strong absorptions in the UV region. The exact positions (λ_max) and intensities (molar absorptivity, ε) of these absorption bands are influenced by the substitution pattern on the benzene ring.

Table 4: Representative UV-Vis Absorption Data for a Substituted Benzyl Bromide. (Data based on the analogous compound 4-(Trifluoromethoxy) benzylbromide ijsrset.com.)

λ_max (nm)Electronic TransitionSolvent
~200π → πMethanol/Water
~310π → πMethanol/Water

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Protocols

Traditional bromination methods often rely on harsh reagents and produce stoichiometric amounts of waste, presenting environmental and safety challenges. Future research will undoubtedly focus on developing more sustainable and greener synthetic routes to 2-Methyl-5-(trifluoromethyl)benzyl bromide. Key areas of exploration include the use of catalytic systems that minimize waste and the adoption of alternative energy sources to drive the reaction more efficiently.

Research could be directed towards:

Catalytic Bromination: Investigating novel catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, that can facilitate the selective bromination of the benzylic position of 2-methyl-5-(trifluoromethyl)toluene using safer bromine sources like N-bromosuccinimide (NBS) or even bromide salts with an in-situ oxidation system.

Photochemical Methods: Utilizing visible-light photoredox catalysis offers a powerful and green alternative. This approach can activate C-H bonds under mild conditions, potentially allowing for the direct conversion of the parent toluene (B28343) derivative to the benzyl (B1604629) bromide with high selectivity and reduced energy consumption.

Solvent Selection: Moving away from chlorinated solvents towards greener alternatives like ionic liquids, supercritical fluids (e.g., scCO₂), or bio-derived solvents could significantly reduce the environmental impact of the synthesis.

Table 1: Potential Green Synthesis Strategies

Strategy Approach Potential Advantages
Catalytic Bromination Use of heterogeneous or homogeneous catalysts with safer brominating agents. Higher atom economy, catalyst recyclability, reduced hazardous waste.
Photoredox Catalysis Visible-light mediated C-H activation and bromination. Mild reaction conditions, high selectivity, use of light as a traceless reagent.
Alternative Solvents Replacement of traditional halogenated solvents with greener options. Reduced toxicity and environmental persistence, potential for improved reaction rates.

| Mechanochemistry | Ball-milling and other solvent-free reaction techniques. | Elimination of bulk solvent use, reduced energy consumption, unique reactivity. |

Exploration of Catalytic Asymmetric Transformations

The presence of the trifluoromethyl group makes chiral molecules derived from this compound highly valuable, particularly in pharmaceutical and agrochemical development. Asymmetric catalysis provides the most efficient means to access enantiomerically pure compounds. Future work should focus on using this benzyl bromide as a key building block in stereoselective reactions.

Promising research directions include:

Asymmetric Phase-Transfer Catalysis: Designing and applying novel chiral phase-transfer catalysts, such as derivatives of cinchonidinium bromide, for the asymmetric alkylation of prochiral nucleophiles with this compound. researchgate.netillinois.edu This would enable the synthesis of a wide range of chiral products with high enantioselectivity.

Transition-Metal Catalyzed Cross-Coupling: Developing chiral ligand systems for transition metals (e.g., Palladium, Nickel, Copper) that can mediate the asymmetric cross-coupling of the benzyl bromide with various organometallic reagents or other nucleophiles.

Organocatalysis: Exploring the use of chiral organocatalysts to activate the substrate or the nucleophile, enabling enantioselective C-C and C-X bond formations under metal-free conditions.

Rational Design of Derivatives for Targeted Applications

The unique combination of a methyl group (offering steric influence and a potential site for further functionalization) and a trifluoromethyl group (providing metabolic stability, lipophilicity, and strong electron-withdrawing character) makes this scaffold ideal for rational drug design and materials science. nih.govresearchgate.net Future research will involve the strategic design of derivatives for specific, high-value applications.

Key areas for targeted design include:

Medicinal Chemistry: Using the benzyl bromide moiety to attach the 2-methyl-5-(trifluoromethyl)phenyl group to various pharmacophores to create novel therapeutic agents. For instance, derivatives could be designed as inhibitors of specific enzymes or as modulators of protein-protein interactions where the trifluoromethyl group can enhance binding affinity. nih.govnih.gov

Agrochemicals: Developing new pesticides and herbicides by incorporating this structural motif. The CF₃ group is a common feature in modern agrochemicals due to its positive impact on biological activity and stability.

Materials Science: Synthesizing novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the trifluoromethyl-substituted aromatic ring can be exploited to tune charge transport and photophysical characteristics.

Table 2: Potential Applications for Designed Derivatives

Field Target Application Rationale for Use
Medicinal Chemistry Kinase Inhibitors, Anticancer Agents CF₃ group can improve metabolic stability and binding affinity. nih.govnih.gov
Agrochemicals Herbicides, Fungicides, Insecticides Trifluoromethyl groups are known to enhance the potency of active ingredients.

| Materials Science | Organic Semiconductors, Liquid Crystals | The aromatic core's electronic and physical properties can be fine-tuned. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to accelerate research and development by predicting reactivity, designing experiments, and elucidating reaction mechanisms. The application of advanced modeling techniques to this compound and its reactions is a critical future direction.

Specific computational approaches include:

Density Functional Theory (DFT): Using DFT calculations to model transition states for proposed synthetic routes (e.g., green or asymmetric transformations) to predict reaction barriers, selectivity, and the effect of different catalysts or conditions. acs.org This can guide experimental work, saving time and resources.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the behavior of derivatives in complex environments, such as the active site of a target protein or within a material matrix. nih.govarxiv.org This can provide insights into binding modes, conformational preferences, and transport properties.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for series of derivatives to correlate their structural features with biological activity or material properties, enabling the predictive design of new compounds with enhanced performance.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, reproducibility, and efficiency. europa.euillinois.edu For a reactive intermediate like this compound, these benefits are particularly pronounced. Future work should focus on integrating its synthesis and subsequent reactions into automated flow platforms.

Key perspectives in this area are:

Continuous Flow Synthesis: Developing a robust, end-to-end flow process for the production of the title compound. This would involve pumping starting materials through heated or photochemically irradiated reactor coils, with in-line purification to yield a continuous stream of high-purity product. google.com This approach is inherently safer as it minimizes the volume of hazardous materials present at any given time. researchgate.net

Automated Multi-Step Synthesis: Coupling the flow synthesis of the benzyl bromide directly with subsequent reaction modules. For example, the output from the bromination reactor could be immediately mixed with a nucleophile in a second reactor to generate a derivative without isolating the intermediate. acs.org

High-Throughput Screening: Utilizing automated flow systems to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) for the optimization of new transformations involving this compound.

Table 3: Comparison of Batch vs. Flow Synthesis

Feature Batch Synthesis Flow Synthesis
Safety Higher risk due to large volumes of reagents. Enhanced safety with small reactor volumes and better heat control. europa.eu
Scalability Often requires significant re-optimization. Scalable by running the system for longer durations.
Heat & Mass Transfer Limited by vessel size. Superior due to high surface-area-to-volume ratio. illinois.edu
Reproducibility Can be variable between batches. Highly reproducible due to precise control over parameters.

| Automation | More complex to fully automate. | Readily integrated with automated pumps, sensors, and collection. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-5-(trifluoromethyl)benzyl bromide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via bromination of 2-methyl-5-(trifluoromethyl)toluene using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or via electrophilic substitution with bromine in the presence of a Lewis acid catalyst. Purity (>95%) is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by GC-MS or 1H/19F^1 \text{H}/^{19}\text{F} NMR. Trace impurities (e.g., unreacted toluene derivatives) are monitored using retention time alignment against standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1 \text{H} NMR shows distinct signals for the benzyl CH2_2Br group (~4.5 ppm) and trifluoromethyl splitting patterns. 19F^{19}\text{F} NMR confirms the CF3_3 group (~-60 ppm).
  • GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns; the molecular ion peak (M+^+) is observed at m/z 255 (C9_9H8_8BrF3_3).
  • FT-IR : C-Br stretch at ~560 cm1^{-1} and CF3_3 symmetric/asymmetric stretches at 1100–1250 cm1^{-1} .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodology : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with water (risk of HBr release). Waste must be neutralized with a 10% sodium bicarbonate solution before disposal in halogenated waste containers. Storage in amber vials under inert gas (N2_2) at 4°C prevents decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the benzyl bromide in SN2_2 reactions?

  • Methodology : The CF3_3 group enhances electrophilicity at the benzylic carbon via inductive effects, accelerating nucleophilic substitution. However, steric hindrance from the methyl and CF3_3 groups may reduce reaction rates with bulky nucleophiles. Kinetic studies using pyridine or azide ions as nucleophiles, monitored by 1H^1 \text{H} NMR, can quantify these effects. Compare with analogs like 3,5-bis(trifluoromethyl)benzyl bromide (higher steric hindrance) .

Q. What are the challenges in achieving high yields in palladium-catalyzed cross-coupling reactions with this substrate?

  • Methodology : The benzylic bromide can undergo β-hydride elimination under catalytic conditions. Optimize using Buchwald-Hartwig conditions: Pd(OAc)2_2, XPhos ligand, and Cs2_2CO3_3 base in toluene at 110°C. Monitor side products (e.g., toluene derivatives) via HPLC. Lower temperatures (80°C) and bulkier ligands (e.g., SPhos) may suppress elimination .

Q. How can contradictory literature data on thermal stability be resolved?

  • Methodology : Perform differential scanning calorimetry (DSC) under inert atmosphere to determine decomposition onset temperature. Compare with reported values (e.g., 180–200°C). Variations may arise from impurities or moisture content. Purity samples via recrystallization (ethanol/water) and repeat thermogravimetric analysis (TGA) to validate stability .

Q. What strategies mitigate hydrolysis during aqueous workup in synthetic procedures?

  • Methodology : Use anhydrous solvents (e.g., THF, DCM) and minimize exposure to moisture. Quench reactions with dry ice/ethanol instead of water. For unavoidable aqueous steps, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to stabilize the bromide in the organic phase. Monitor hydrolysis byproducts (e.g., benzyl alcohol derivatives) via LC-MS .

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